molecular formula C15H15FO2 B8010249 2-(4-Benzyloxy-3-fluoro-phenyl)-ethanol

2-(4-Benzyloxy-3-fluoro-phenyl)-ethanol

Cat. No. B8010249
M. Wt: 246.28 g/mol
InChI Key: LDPURYHSTLUPMQ-UHFFFAOYSA-N
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Patent
US08546429B2

Procedure details

To a solution of (4-benzyloxy-3-fluoro-phenyl)-acetic acid methyl ester (7.1 g, 25.7 mmol) in ether (150 mL), was LAH (1.07 g, 28.3 mmol) added portionwise at 0° C. The reaction mixture stirred for 2 hours at the same temperature. The reaction was quenched with H2O (5 mL) at 0° C. The solid material was filtrated off and washed with ether (50 mL). The ether was dried over MgSO4 and concentrated under vacuum to afford the desired compound (5.2 g, 82%) as a white solid. The crude compound was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.34-7.48 (m, 5H), 7.09-7.17 (m, 2H), 6.96-6.98 (m, 1H), 5.17 (s, 2H), 4.66 (s, 1H), 3.60 (b, 2H), 2.68 (m, 2H). LCMS 246.3 [MH+].
Name
(4-benzyloxy-3-fluoro-phenyl)-acetic acid methyl ester
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([F:19])[CH:6]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH2:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH2:3][OH:2])=[CH:6][C:7]=1[F:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(4-benzyloxy-3-fluoro-phenyl)-acetic acid methyl ester
Quantity
7.1 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)OCC1=CC=CC=C1)F)=O
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (5 mL) at 0° C
FILTRATION
Type
FILTRATION
Details
The solid material was filtrated off
WASH
Type
WASH
Details
washed with ether (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.